4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
4-Butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a benzamide moiety. The structure includes:
- A meta-tolyl (m-tolyl) substituent at position 2 of the thiazolo-triazole ring, introducing steric bulk and lipophilicity.
- A 4-butylbenzamide group linked via an ethyl chain to position 6 of the thiazolo-triazole, enhancing solubility and modulating receptor interactions.
While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., thiazolo-triazoles with chlorophenyl or methoxyphenyl groups) are synthesized via cyclization reactions involving thioureas or thioxo intermediates, followed by functionalization with benzoyl isothiocyanate .
Properties
IUPAC Name |
4-butyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-3-4-7-18-9-11-19(12-10-18)23(29)25-14-13-21-16-30-24-26-22(27-28(21)24)20-8-5-6-17(2)15-20/h5-6,8-12,15-16H,3-4,7,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIMPOYNGWVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives, which share a similar structure, are known for their ability to interact with various biological targets through hydrogen bonding and dipole interactions. This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities. These pathways can include those involved in inflammation, pain sensation, microbial growth, and tumor growth, among others.
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues of Thiazolo[3,2-b][1,2,4]Triazole Derivatives
Key structural variations among similar compounds include substituents on the thiazolo-triazole core and benzamide side chains.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 5b) increase melting points compared to electron-donating groups (e.g., 4-methoxyphenyl in 9b) .
- The m-tolyl group in the target compound may enhance lipophilicity and metabolic stability compared to phenyl or chlorophenyl analogues.
Benzamide Side Chain :
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